molecular formula C14H16O3 B3321546 Ramelteon impurity 9 CAS No. 1356395-13-5

Ramelteon impurity 9

Cat. No. B3321546
CAS RN: 1356395-13-5
M. Wt: 232.27 g/mol
InChI Key: VYYNJUOOCHSSIQ-JTQLQIEISA-N
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Description

Ramelteon Impurity 9, also known by its chemical name ®-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetic acid, is a compound with the molecular formula C13H14O3 and a molecular weight of 218.3 . It is an impurity of Ramelteon, a medication used to treat insomnia .


Molecular Structure Analysis

The molecular structure of Ramelteon Impurity 9 consists of a tricyclic 1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan core . This structure is similar to that of Ramelteon, which also contains this tricyclic core .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ramelteon, the parent compound of Ramelteon Impurity 9, include Ir-catalyzed O-vinylation and Rh-catalyzed vinyl ether annulation through directed C−H bond activation . These reactions help to assemble the tricyclic 1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan core of Ramelteon .

Scientific Research Applications

Analytical Method Development and Validation

Ramelteon Impurity 9 can be used for the analytical method development and method validation . This involves the use of the compound in the development of new analytical methods and the validation of these methods to ensure they are accurate, precise, and reliable.

Quality Control Application

This compound can be used in Quality Control (QC) applications . In the pharmaceutical industry, QC is crucial to ensure that the products meet certain standards of quality, safety, and efficacy. Ramelteon Impurity 9 can be used in the QC process of Ramelteon, a medication used for treating insomnia .

Abbreviated New Drug Application (ANDA)

Ramelteon Impurity 9 can be used during the ANDA process . ANDA is a process by which a company can apply to produce a generic drug once the patent for the brand name drug has expired. The use of Ramelteon Impurity 9 can help in the development and approval of a generic version of Ramelteon .

Commercial Production of Ramelteon

Ramelteon Impurity 9 can be used during the commercial production of Ramelteon . This involves the use of the compound in the manufacturing process of the drug, ensuring its quality and efficacy.

Drug Master File (DMF) Filing

Ramelteon Impurity 9 can be used in DMF filing . A DMF is a confidential, detailed document submitted by manufacturers to the U.S. FDA. It contains the chemistry, manufacturing, and controls of a drug component. The use of Ramelteon Impurity 9 can aid in the creation and submission of a DMF for Ramelteon .

Stability Studies

Ramelteon Impurity 9 can be used in stability studies . These studies are conducted to determine how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light. The compound can help in understanding the degradation of Ramelteon and thus ensure its stability .

Identification of Unknown Impurities

Ramelteon Impurity 9 can be used in the identification of unknown impurities . This is crucial in pharmaceutical research to ensure the safety and efficacy of the drug .

Assessment of Genotoxic Potential

Ramelteon Impurity 9 can be used in the assessment of genotoxic potential . This involves testing the compound for its potential to damage the genetic information within a cell causing mutations, which can lead to cancer .

Mechanism of Action

Target of Action

Ramelteon impurity 9, also known as JML966MGQ3, is a derivative of Ramelteon . Ramelteon is a selective melatonin receptor agonist, with high affinity for melatonin MT1 and MT2 receptors . These receptors are located in the brain’s suprachiasmatic nuclei (SCN), which is known as the body’s “master clock” because it regulates the 24-hour sleep-wake cycle .

Mode of Action

Ramelteon impurity 9 likely shares a similar mode of action with Ramelteon, given their structural similarities . Ramelteon works by mimicking melatonin, a naturally occurring hormone produced during the sleep period, thought to be responsible for the regulation of the circadian rhythm underlying the normal sleep-wake cycle . It has a high affinity for the MT1 and MT2 receptors in the SCN .

Biochemical Pathways

Ramelteon has been shown to have anti-inflammatory properties by lowering the expression of cytokines il-6, tnf-α, il-1β, and transforming growth factor-β (tgf-β), suppressing the tlr4/iκbα/nf-κb axis, and preventing lipopolysaccharide (lps)-induced elevations in the levels of inos, cyclooxygenase-2 (cox-2), no, and pge2 . It is plausible that Ramelteon impurity 9 may have similar effects on these biochemical pathways.

Pharmacokinetics

Ramelteon has been shown to have a significant increase in auc0-inf and cmax when coadministered with fluvoxamine, indicating that drug-drug interactions can significantly affect its pharmacokinetics .

Result of Action

Ramelteon has been shown to have neuroprotective effects . It has also been shown to ameliorate LPS-induced hyperpermeability of the blood-brain barrier (BBB) by activating the Nrf2 signaling pathway .

properties

IUPAC Name

methyl 2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-16-13(15)8-10-3-2-9-4-5-12-11(14(9)10)6-7-17-12/h4-5,10H,2-3,6-8H2,1H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYNJUOOCHSSIQ-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCC2=C1C3=C(C=C2)OCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H]1CCC2=C1C3=C(C=C2)OCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1356395-13-5
Record name 2H-Indeno(5,4-b)furan-8-acetic acid, 1,6,7,8-tetrahydro-, methyl ester, (8S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1356395135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-INDENO(5,4-B)FURAN-8-ACETIC ACID, 1,6,7,8-TETRAHYDRO-, METHYL ESTER, (8S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JML966MGQ3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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